ALB-127158(a) is a selective antagonist of the melanin-concentrating hormone 1 receptor, known for its high affinity and specificity towards this receptor compared to other G-protein coupled receptors, ion channels, and transporters. This compound is identified by the CAS number 1173154-32-9 and has been studied primarily for its potential therapeutic effects in obesity and metabolic disorders by modulating appetite and energy balance .
The compound falls under the category of small molecule antagonists targeting neuropeptide receptors, specifically the melanin-concentrating hormone receptor 1. This classification places it within a broader context of anti-obesity agents that are being explored for their effects on energy homeostasis and metabolic regulation .
The synthesis of ALB-127158(a) involves several chemical reactions that are designed to produce the compound with high purity and selectivity. While specific synthetic routes are not extensively detailed in public literature, it is known that the synthesis employs various reagents under controlled conditions to achieve the desired molecular structure .
The synthetic process typically includes:
The molecular structure of ALB-127158(a) can be characterized by its unique arrangement of atoms that confer its biological activity. The specific details regarding bond types, angles, and spatial configuration are critical for understanding how it interacts with biological targets.
Molecular modeling studies have suggested that the structure of ALB-127158(a) allows for effective binding to the melanin-concentrating hormone receptor 1, which is essential for its antagonistic action. The structural formula includes various functional groups that contribute to its pharmacological profile .
ALB-127158(a) can undergo various chemical reactions, including:
These reactions are essential for modifying the compound during synthesis or when exploring its reactivity for further functionalization in drug development.
ALB-127158(a) functions primarily by antagonizing the melanin-concentrating hormone receptor 1. This action inhibits signaling pathways associated with appetite stimulation and energy conservation, leading to reduced food intake and potential weight loss .
Studies have demonstrated that administration of ALB-127158(a) in animal models results in significant changes in metabolic parameters, including decreased body weight and altered glucose metabolism. These effects are linked to its ability to block MCH signaling pathways .
ALB-127158(a) exhibits specific physical properties such as:
Key chemical properties include:
Relevant data from studies indicate that these properties influence its bioavailability and pharmacokinetics .
ALB-127158(a) has several applications in scientific research:
Obesity (body mass index ≥30 kg/m²) represents a critical public health burden, with global prevalence exceeding 25% in industrialized nations and steadily increasing in developing regions [7] [9]. This condition significantly elevates the risk for life-threatening comorbidities, including type 2 diabetes, cardiovascular disease, and non-alcoholic steatohepatitis (NASH) [7]. The pathophysiology involves dysregulation in central energy homeostasis circuits, particularly hypothalamic pathways governing appetite and energy expenditure. The melanin-concentrating hormone (MCH) system, predominantly expressed in the lateral hypothalamus and zona incerta, serves as a key orexigenic (appetite-stimulating) pathway [9] [10]. Genetic evidence underscores its importance: MCH-knockout mice exhibit hypophagia, leanness, and resistance to diet-induced obesity, while MCH overexpression promotes hyperphagia, weight gain, and insulin resistance [6] [9]. This established MCH signaling as a compelling target for pharmacological intervention in metabolic disorders.
Table 1: Global Obesity Epidemiology and Comorbidities
Parameter | Prevalence/Impact | Reference |
---|---|---|
Global obesity rate (adults) | >25% in industrialized nations | [7] |
Obesity-associated mortality risk | Increases 50-100% with BMI >30 | [7] |
MCH overexpression effect | Obesity, insulin resistance | [9] |
MCH knockout effect | Leanness, diet-induced obesity resistance | [9] |
MCH exerts its biological effects primarily through the class A G protein-coupled receptor MCHR1, which demonstrates 95% homology between rodents and humans [9]. Upon MCH binding, MCHR1 predominantly couples to inhibitory G proteins (Gi/o), leading to reduced cyclic adenosine monophosphate (cAMP) production and activation of mitogen-activated protein kinase (MAPK) pathways [8] [9]. Neuroanatomical studies reveal extensive projections of MCH-expressing neurons throughout the brain, including nuclei regulating feeding behavior, reward, and energy expenditure [9]. Acute central administration of MCH stimulates food intake in rodents, while chronic infusion increases adiposity without altering energy expenditure [9] [10]. Crucially, approximately 25% of lateral hypothalamic neurons projecting to motor control regions contain MCH, suggesting integration of feeding behavior with locomotor activity [9]. The receptor’s activation triggers a conserved molecular interaction: The cyclic peptide MCH (19 amino acids) adopts a γ-shaped conformation with a cysteine-mediated hairpin loop (C7-C16 disulfide bond), enabling deep penetration of its core LGRVY motif into the orthosteric binding pocket [8]. Structural analyses confirm that arginine (R11) within this motif forms critical salt bridges with transmembrane residue D192³³², hydrogen bonds with Q196³³⁶, and cation-π interactions with Y370⁷⁴³ – interactions indispensable for receptor activation [8].
The pursuit of MCHR1 antagonists began in earnest in the early 2000s following compelling genetic validation [1] [9]. Initial compounds demonstrated robust anti-obesity effects in preclinical models: Acute administration reduced food intake, while chronic treatment decreased weight gain primarily through fat mass reduction [9]. However, clinical translation faced significant hurdles. A major challenge emerged from structural similarities between MCHR1 antagonists and inhibitors of the human Ether-à-go-go-Related Gene (hERG) potassium channel – an off-target interaction causing potentially fatal cardiac arrhythmias (long QT syndrome) [1] [2] [10]. Chemometric analyses of ~2000 MCHR1 ligands and ~1000 hERG ligands confirmed substantial overlap in physicochemical properties and pharmacophore features [1] [4]. This structural similarity rendered selective optimization extremely difficult, contributing to the failure of multiple clinical candidates despite promising target engagement [1] [6] [10]. By 2012, five distinct MCHR1 antagonists had entered clinical trials, but none advanced to long-term efficacy studies due to safety concerns or insufficient clinical efficacy [9].
Table 2: Evolution of MCHR1 Antagonist Development
Phase | Key Challenge | Development Approach | Outcome | |
---|---|---|---|---|
Early Discovery (2000s) | Target validation | Genetic knockout models | Confirmed MCHR1 role in energy balance | |
Lead Optimization | hERG channel liability | Chemometric analysis, scaffold hopping | High attrition due to cardiotoxicity | |
Clinical Translation (2010-2015) | Insufficient efficacy/safety in humans | Receptor occupancy studies, PK/PD modeling | 5 candidates failed in Phase I/II | |
Recent Advances (2020s) | Overcoming cardiotoxicity | Machine learning, transcriptome repositioning | Novel scaffolds (e.g., KRX-104130) | [2] [10] |
Discovered by Albany Molecular Research Inc. (AMRI), ALB-127158(a) emerged from a comprehensive medicinal chemistry program aimed at addressing the limitations of earlier MCHR1 antagonists [5]. AMRI employed a dual strategy for lead generation: high-throughput screening of diverse compound libraries combined with rational design guided by a pharmacophore model of MCHR1 antagonism [5] [7]. This integrated approach evaluated critical parameters including MCHR1 binding affinity (IC₅₀), selectivity over related GPCRs, metabolic stability, and crucially, reduced hERG channel inhibition [5]. From over 1,000 synthesized compounds, ALB-127158(a) was selected as the clinical candidate based on superior in vivo efficacy in dietary-induced obese (DIO) mice, demonstrating significant, dose-dependent reductions in food intake and sustained receptor occupancy [3] [5] [7]. Mechanistically, ALB-127158(a) functioned as a competitive antagonist at the orthosteric site, blocking MCH binding and subsequent Gi/o signaling [5] [7]. Its progression into Phase I clinical trials in 2010 marked it as one of the few advanced compounds capable of achieving sufficient brain exposure for central MCHR1 inhibition, a key differentiator from earlier failed candidates [3] [7]. The compound exemplifies the industry's efforts to balance potent MCHR1 antagonism with improved safety profiles.
Table 3: Preclinical Profile of ALB-127158(a)
Parameter | Result | Significance | |
---|---|---|---|
In Vitro Binding (IC₅₀) | Low nanomolar range | High affinity for human MCHR1 | |
Functional Antagonism | Inhibition of MCH-induced Ca²⁺ flux | Confirmed receptor blockade | |
Selectivity | >100-fold vs. related GPCRs | Reduced risk of off-target effects | |
In Vivo Efficacy (DIO mice) | Dose-dependent weight/fat reduction | Translational potential for obesity | |
Receptor Occupancy (CNS) | Sustained, dose-related | Evidence of blood-brain barrier penetration | [3] [5] [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7